

(9Z)-N-(2-Hydroxyethyl-1,1,2,2-d4)-9-octadecenamide chemical properties

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Compound of Interest

Compound Name: (9Z)-N-(2-Hydroxyethyl-1,1,2,2-d4)-9-octadecenamide

Cat. No.: B050160

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An In-depth Technical Guide on the Chemical Properties and Biological Activity of **(9Z)-N-(2-Hydroxyethyl-1,1,2,2-d4)-9-octadecenamide**

Disclaimer: Direct experimental data for **(9Z)-N-(2-Hydroxyethyl-1,1,2,2-d4)-9-octadecenamide** is limited in publicly available literature. This guide is therefore based on the extensive research conducted on its non-deuterated isotopologue, Oleoylethanolamide (OEA), a well-studied endogenous fatty acid amide. The core chemical behaviors and biological activities are expected to be highly similar, with the primary difference being the isotopic mass.

Core Chemical Properties

(9Z)-N-(2-Hydroxyethyl-1,1,2,2-d4)-9-octadecenamide is the deuterated form of Oleoylethanolamide (OEA), where four hydrogen atoms on the ethanolamide moiety are replaced by deuterium. This isotopic labeling is often used in research for tracer studies and as an internal standard in mass spectrometry-based quantification.

Quantitative Data for (9Z)-N-(2-Hydroxyethyl-1,1,2,2-d4)-9-octadecenamide

| Property | Value | Source |
|---------------------|---|-------------------------|
| Molecular Formula | C20H35D4NO2 | Calculated |
| Molecular Weight | 329.56 g/mol | Calculated |
| Exact Mass | 329.3230 g/mol | Calculated |
| Physical Appearance | Expected to be a white solid | Inferred from OEA[1][2] |
| Melting Point | Not available; expected to be similar to OEA (59-60 °C) | Inferred from OEA[1][2] |
| Solubility | Not available; expected to be soluble in ethanol and DMSO | Inferred from OEA[1][2] |

Quantitative Data for Oleoylethanolamide (OEA)

| Property | Value | Source |
|-------------------|----------------------------------|-----------|
| Molecular Formula | C20H39NO2 | [1][3] |
| Molar Mass | 325.537 g·mol ⁻¹ | [1][2][3] |
| Appearance | White solid | [1][2] |
| Melting Point | 59–60 °C (138–140 °F; 332–333 K) | [1][2] |
| Solubility | Soluble in ethanol and DMSO | [1][2] |
| CAS Number | 111-58-0 | [1] |

Experimental Protocols

The synthesis and analysis of **(9Z)-N-(2-Hydroxyethyl-1,1,2,2-d4)-9-octadecenamide** would follow established protocols for OEA, with the necessary adaptation of using a deuterated starting material for synthesis.

Synthesis Protocols

2.1.1. Enzymatic Synthesis of OEA

This method provides a high-purity product under mild conditions.^[4] The synthesis of the deuterated analogue would require the use of 2-amino-1,1,2,2-d₄-ethanol.

- Reactants: Purified oleic acid and ethanolamine (or its deuterated analogue).
- Enzyme: Immobilized lipase (e.g., from *Candida*).^[4]
- Solvent: Hexane.^[4]
- Procedure:
 - Dissolve oleic acid and ethanolamine in hexane.
 - Add the immobilized lipase to the solution.
 - The reaction is conducted with agitation at a controlled temperature (e.g., 65 °C) for several hours.^[5]
 - After the reaction, the enzyme is removed by filtration.
 - The product is then crystallized from the solvent, for example by cooling, to achieve high purity.^[5]

2.1.2. Chemical Synthesis of OEA

A common chemical synthesis route involves the acylation of ethanolamine.^[6]

- Reactants: Oleic acid, a chlorocarbonic ester (e.g., p-nitrophenyl chloroformate), N,N-dimethyl-4-aminopyridine (DMAP), an organic base (e.g., triethylamine), and ethanolamine (or its deuterated analogue).^[6]
- Solvent: An organic solvent such as diethylene glycol dimethyl ether.^[6]
- Procedure:
 - Oleic acid and DMAP are dissolved in the organic solvent.

- The chlorocarbonic ester and triethylamine are added to form an oleic acid mixed anhydride.[6]
- In a separate reaction, ethanolamine, DMAP, and a base are dissolved in the organic solvent.
- The prepared mixed anhydride is then added to the ethanolamine solution to yield the final product.[6]

Analytical Protocols

2.2.1. Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS is a widely used method for the quantification of OEA and its analogues in biological samples.[7][8]

- Sample Preparation: Extraction from the biological matrix (e.g., brain tissue) is typically performed with acetonitrile.[8]
- Chromatography: A C18 reverse-phase column is commonly used with a gradient mobile phase.[8]
- Detection: Electrospray ionization (ESI) in positive selected ion monitoring (SIM) mode on a mass spectrometer.[8] For the deuterated compound, the monitored mass would be adjusted to account for the presence of deuterium.

2.2.2. Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is another powerful technique for OEA analysis, though it requires derivatization.[9][10]

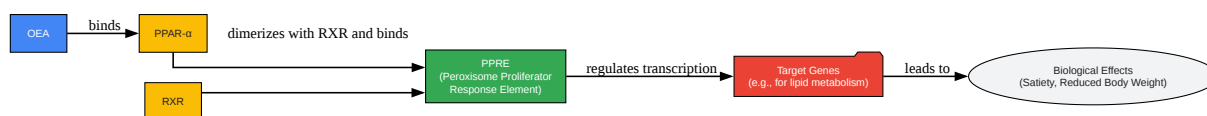
- Derivatization: Free OEA can dehydrate at high temperatures in the GC injector. Therefore, it is typically derivatized to its trimethylsilyl (TMS) ether to ensure thermal stability.[9][10]
- Chromatography: A capillary GC equipped with a suitable column (e.g., fused silica bonded phase) is used.[11]
- Detection: Mass spectrometry is used for detection and quantification.

Signaling Pathways

OEA, and by extension its deuterated form, is a bioactive lipid that modulates several key signaling pathways, primarily acting as an endogenous agonist for the peroxisome proliferator-activated receptor alpha (PPAR- α).^{[1][12]}

PPAR- α Signaling Pathway

OEA is a high-affinity ligand for PPAR- α , a nuclear receptor that plays a crucial role in lipid metabolism and energy homeostasis.^{[12][13]} Activation of PPAR- α by OEA leads to the regulation of genes involved in fatty acid uptake and oxidation.^[14] This pathway is central to OEA's effects on satiety and body weight regulation.^[13]

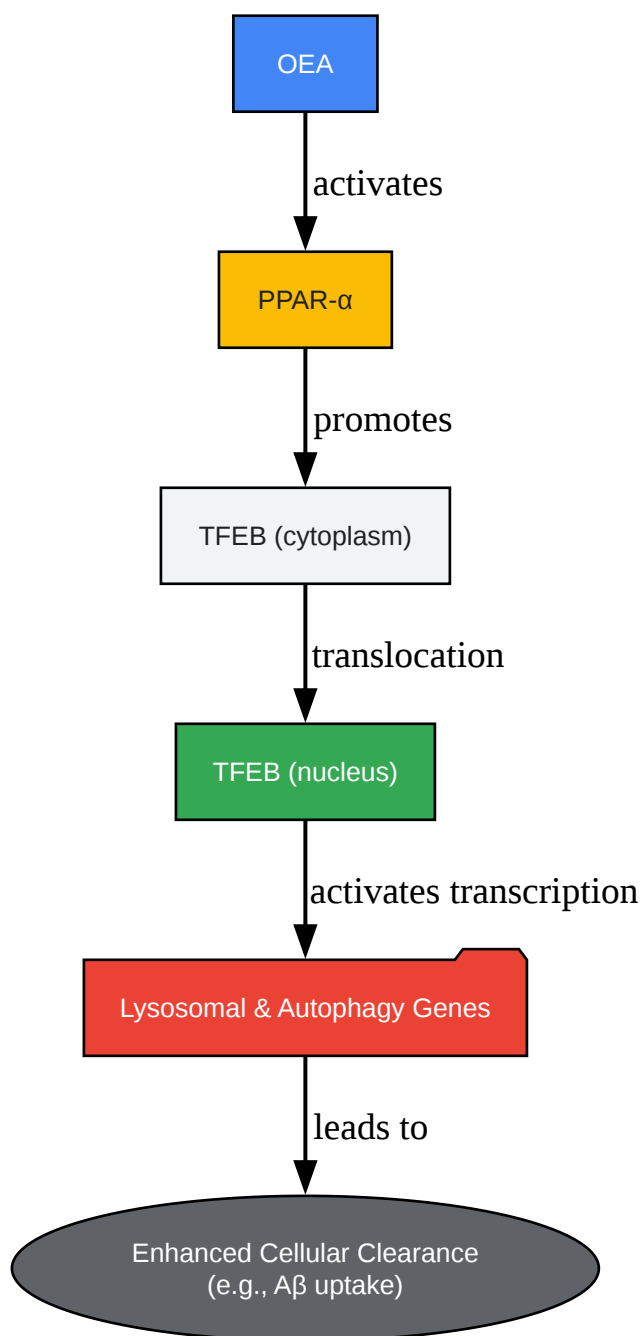


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PPAR- α Signaling Pathway

OEA-PPAR α -TFEB Signaling Axis

Recent research has shown that OEA, through its activation of PPAR α , can also promote the activity of Transcription Factor EB (TFEB).^{[15][16]} TFEB is a master regulator of lysosomal biogenesis and autophagy.^[17] This pathway is of interest in the context of neurodegenerative diseases like Alzheimer's, where enhanced clearance of pathological protein aggregates is beneficial.^{[15][16]} The activation of TFEB by OEA appears to be independent of the mTORC1 pathway.^[15]



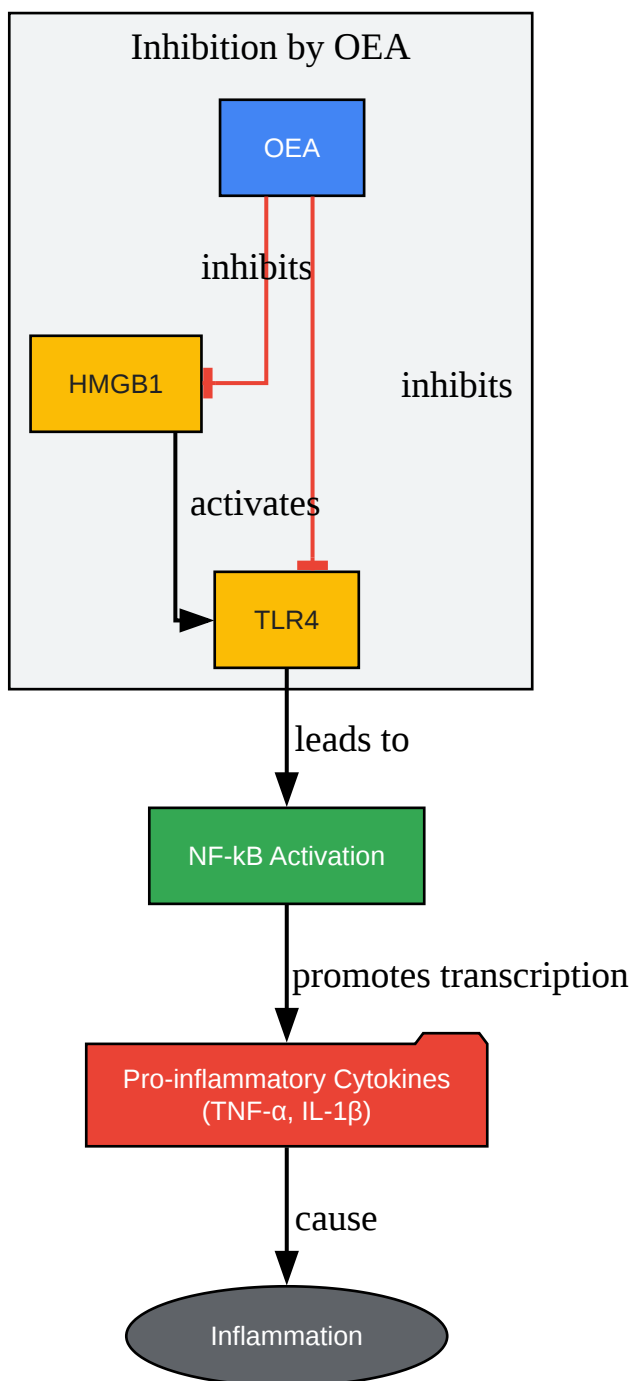
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OEA-PPAR α -TFEB Signaling

Inhibition of HMGB1/TLR4/NF- κ B Signaling

OEA has demonstrated anti-inflammatory and neuroprotective properties by inhibiting the HMGB1/TLR4/NF- κ B signaling pathway.[18][19] This pathway is a key component of the innate immune response and can be activated by cellular stress or damage, leading to inflammation.

[20][21][22] By blocking the expression of High Mobility Group Box 1 (HMGB1) and Toll-like receptor 4 (TLR4), OEA can inhibit the downstream activation of the pro-inflammatory transcription factor NF- κ B.[18] This leads to a reduction in the production of inflammatory cytokines such as IL-1 β and TNF- α . [18]



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